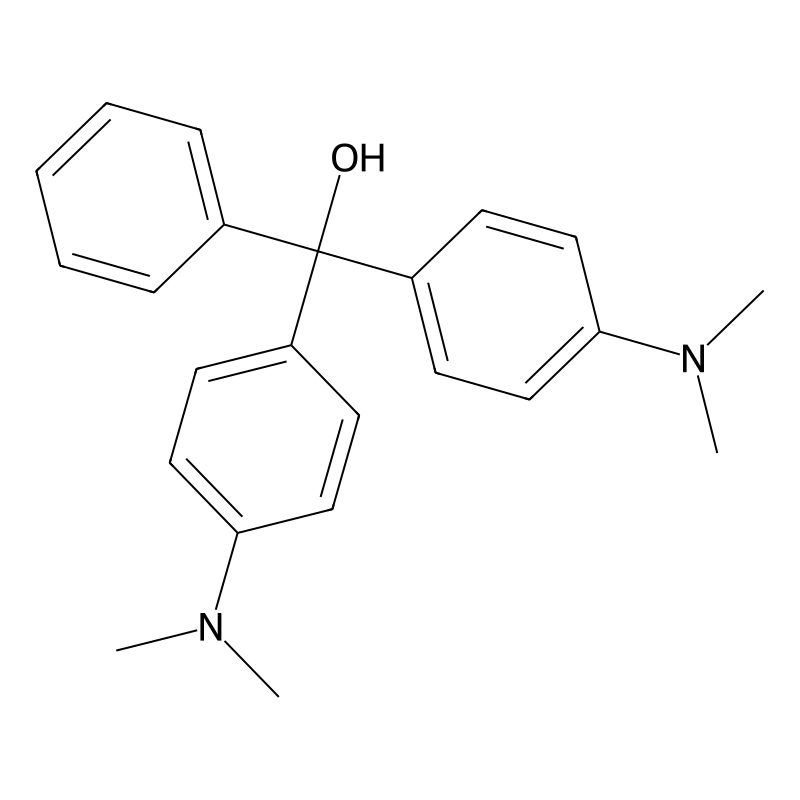Malachite Green Carbinol base

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biological Staining:
MGCB's ability to bind to specific cellular components makes it a valuable tool in histology and cytology. It is commonly used to stain bacteria, particularly in Gram-negative staining protocols, where it helps differentiate between Gram-positive and Gram-negative bacteria based on their cell wall composition []. Additionally, MGCB can be used to stain mitochondria and nuclei in cells [].
pH Indicator:
MGCB exhibits a pH-dependent color change, transitioning from colorless in acidic solutions to deep green in alkaline solutions []. This property allows researchers to monitor and measure pH in various applications, like studying enzyme activity or following reactions involving changes in acidity.
Light-Activated pH Regulation:
MGCB possesses the unique ability to release hydroxyl ions (OH-) when exposed to ultraviolet (UV) light []. This characteristic enables researchers to precisely control and manipulate the pH of a solution by irradiating it with UV light. This property holds potential applications in areas like microfluidic devices and studying light-sensitive biological processes.
Other Potential Applications:
Emerging research suggests MGCB might have other potential applications in scientific research, including:
- Bioremediation: MGCB may exhibit antifungal and antiparasitic properties, making it a potential candidate for studying and developing bioremediation strategies [].
- Drug Discovery: MGCB's ability to interact with specific cellular components might be valuable in screening potential drug candidates and studying their effects on cells.
Malachite Green Carbinol Base, with the chemical formula C23H26N2O and CAS number 510-13-4, is a derivative of Malachite Green, a synthetic dye historically used in various applications including textiles and aquaculture. Unlike its parent compound, Malachite Green Carbinol Base is non-fluorescent and serves primarily as a pH adjustment agent. It is known for its ability to undergo protonation to form the intensely colored Malachite Green cation, making it useful in various biochemical applications .
The mechanism of action for MGCB's role as a pH indicator is based on Equation 1. Upon UV light absorption, the molecule undergoes electronic excitation, making it more susceptible to releasing a proton (H+) and forming a cation (MGCB+). This dissociation releases a hydroxyl ion (OH-), increasing the solution's pH and causing the color change [].
This reversible reaction highlights its utility as a leuco dye, where it can switch between colorless and colored states based on environmental conditions .
Malachite Green Carbinol Base can be synthesized through several methods, often involving the reduction of Malachite Green or through specific chemical transformations that yield the carbinol form. The synthesis typically involves:
- Reduction Reaction: Using reducing agents to convert Malachite Green into its carbinol derivative.
- Chemical Modification: Altering functional groups through controlled reactions to achieve the desired carbinol structure.
These processes require careful control of reaction conditions to ensure high yields and purity of the final product .
Malachite Green Carbinol Base has various applications across different fields:
- Biochemical Research: Used as a pH adjustment reagent in laboratory settings.
- Dye Industry: Serves as a precursor or component in dye formulations.
- Aquaculture: Employed for its antifungal properties in treating fish diseases.
- Analytical Chemistry: Utilized in staining techniques for microscopy and other analytical methods .
Research into the interaction of Malachite Green Carbinol Base with biological systems has revealed several important findings:
- Cellular Uptake: Studies indicate that the compound can penetrate cell membranes, raising questions about its cytotoxicity.
- Reactivity with Biomolecules: The carbinol base can react with various biomolecules, potentially leading to modifications that could impact cellular functions.
- Environmental Impact: Investigations into its persistence and degradation products are ongoing, particularly concerning aquatic environments where it may be released .
Several compounds share structural or functional similarities with Malachite Green Carbinol Base. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Malachite Green | 569-64-2 | Fluorescent dye; known for toxicity |
| Crystal Violet | 548-62-9 | Similar dye properties; used in microbiology |
| Safranin O | 477-73-6 | Staining agent; used in histology |
| Brilliant Green | 633-03-8 | Antimicrobial properties; used in aquaculture |
Uniqueness of Malachite Green Carbinol Base
What sets Malachite Green Carbinol Base apart from these compounds is its non-fluorescent nature and ability to act as a pH adjustment agent while retaining the capacity to revert to an intensely colored form upon protonation. This dual functionality makes it particularly valuable in both research and industrial applications where precise control over chemical properties is essential .
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








